molecular formula C10H8FN B13130281 2-(4-Fluorophenyl)cyclopropanecarbonitrile

2-(4-Fluorophenyl)cyclopropanecarbonitrile

Cat. No.: B13130281
M. Wt: 161.18 g/mol
InChI Key: OVPOMMOAYYSVOO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H8FN. It is characterized by the presence of a cyclopropane ring attached to a 4-fluorophenyl group and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluorobenzyl chloride with sodium cyanide to form 4-fluorobenzyl cyanide, followed by cyclopropanation using a suitable cyclopropanating agent such as diazomethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)cyclopropanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand for metal ions, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)cyclopropanecarbonitrile is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The cyclopropane ring adds strain and rigidity to the molecule, affecting its interaction with biological targets and its overall stability .

Properties

IUPAC Name

2-(4-fluorophenyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPOMMOAYYSVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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